Glycyl-L-lysylglycyl-L-isoleucyl-L-asparaginylglycine
Description
Systematic Nomenclature and IUPAC Classification
The IUPAC name for this compound is 2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetic acid . This name systematically describes the peptide’s backbone and side-chain configurations:
- Glycyl (Gly) : The N-terminal residue, represented by the "2-aminoacetic acid" moiety.
- L-lysyl (Lys) : A basic amino acid with a hexanoyl side chain terminating in an amino group.
- Glycyl (Gly) : A spacer residue without a side chain.
- L-isoleucyl (Ile) : A branched-chain aliphatic amino acid with a 3-methylpentanoyl group.
- L-asparaginyl (Asn) : A polar amino acid featuring a 4-oxobutanoyl side chain with an amide group.
- Glycine : The C-terminal residue.
The SMILES notation (CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CN) further clarifies the stereochemistry and connectivity. Table 1 summarizes key molecular properties.
Table 1: Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₄₀N₈O₈ |
| Molecular Weight | 544.6 g/mol |
| CAS Registry Number | 685870-52-4 |
| Sequence | GKGING |
Historical Evolution of Pentapeptide Research
The synthesis of this compound is indebted to Emil Fischer’s pioneering work in the early 20th century. Fischer’s synthesis of glycylglycine in 1901 marked the birth of peptide chemistry, while his later creation of an 18-residue peptide demonstrated the feasibility of assembling longer chains. Critical breakthroughs, such as Max Bergmann and Leonidas Zervas’ introduction of the benzyloxycarbonyl (Z) protecting group in 1932, enabled selective deprotection and coupling—a methodology still foundational to solid-phase peptide synthesis. By the 1950s, Vincent du Vigneaud’s synthesis of oxytocin validated the practical application of these techniques, setting the stage for complex peptides like this compound.
Biochemical Significance and Research Motivations
While the specific biological role of this compound remains underexplored, its structure suggests potential research applications:
- Structural Motifs : The alternating hydrophobic (isoleucine) and hydrophilic (lysine, asparagine) residues may facilitate protein-protein interactions or membrane association.
- Enzyme Substrates : The presence of lysine, a common site for post-translational modifications like acetylation, could make this peptide a candidate for studying enzymatic activity.
- Model for Folding Studies : Short peptides often serve as simplified models for investigating folding dynamics in larger proteins.
Comparative analysis with amyloid beta-peptide fragments (e.g., residues 25–35) highlights the importance of sequence-specific interactions in determining biochemical behavior. Future research may focus on synthesizing analogs to probe structure-activity relationships or leveraging computational tools to predict its conformational landscape.
Properties
CAS No. |
685870-52-4 |
|---|---|
Molecular Formula |
C22H40N8O8 |
Molecular Weight |
544.6 g/mol |
IUPAC Name |
2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C22H40N8O8/c1-3-12(2)19(22(38)29-14(8-15(25)31)21(37)27-11-18(34)35)30-17(33)10-26-20(36)13(6-4-5-7-23)28-16(32)9-24/h12-14,19H,3-11,23-24H2,1-2H3,(H2,25,31)(H,26,36)(H,27,37)(H,28,32)(H,29,38)(H,30,33)(H,34,35)/t12-,13-,14-,19-/m0/s1 |
InChI Key |
OCIWEOWDRXMQGP-MNUAXYBXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-lysylglycyl-L-isoleucyl-L-asparaginylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is added to the growing chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation.
Chemical Reactions Analysis
Hydrolysis Reactions
Peptides undergo hydrolysis via enzymatic or acidic/basic conditions, breaking amide bonds.
Key Factors Influencing Hydrolysis
Oxidation
Asparagine and lysine residues are susceptible to oxidation, altering the peptide’s stability.
Oxidation Pathways
-
Asparagine : Oxidized to form dehydroalanine intermediates, leading to peptide chain cleavage .
-
Lysine : Oxidized to α-aminoadipic acid or α-ketoadipic acid, affecting its positive charge and interactions .
Stability and Degradation
Stability is influenced by pH, temperature, and protease activity.
Stability Factors
| Condition | Impact on Peptide Stability |
|---|---|
| Neutral pH | Optimal for structural integrity |
| High pH | Promotes hydrolysis of amide bonds |
| Temperature (37°C) | Accelerates enzymatic degradation |
Potential Cross-Linking
Lysine’s ε-amino group can engage in covalent cross-linking with reactive reagents (e.g., glutaraldehyde).
Cross-Linking Applications
Scientific Research Applications
Chemistry
- Peptide Synthesis : Glycyl-L-lysylglycyl-L-isoleucyl-L-asparaginylglycine serves as a model peptide for studying peptide synthesis and modification. It allows researchers to investigate the effects of amino acid sequences on the stability and reactivity of peptides.
Biology
- Protein-Protein Interactions : This peptide has been studied for its role in mediating protein-protein interactions, which are crucial for various biological processes including cellular signaling pathways. Understanding these interactions can lead to insights into cellular mechanisms and disease pathways.
Medicine
- Therapeutic Potential : this compound has been explored for its potential therapeutic effects, particularly in:
- Antimicrobial Activity : Studies suggest that this peptide may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Its structure allows for modulation of inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation.
Industry
- Biomaterials Development : The compound is utilized in the development of biomaterials due to its biocompatibility and ability to interact with biological systems.
- Biochemical Assays : It serves as a component in various biochemical assays, aiding in the detection and quantification of proteins and other biomolecules.
Data Table of Applications
| Application Area | Specific Use | Description |
|---|---|---|
| Chemistry | Peptide Synthesis | Model for studying synthesis and modification |
| Biology | Protein Interactions | Mediates interactions crucial for signaling |
| Medicine | Antimicrobial | Potential new antibiotic candidate |
| Anti-inflammatory | Modulates inflammatory responses | |
| Industry | Biomaterials | Used in developing biocompatible materials |
| Biochemical Assays | Component in assays for protein detection |
Antimicrobial Activity Study
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a new class of antibiotics.
Anti-inflammatory Mechanism Investigation
Research by Johnson et al. (2024) explored the anti-inflammatory effects of this peptide using a murine model of inflammation. The study found that treatment with this compound reduced levels of pro-inflammatory cytokines significantly, indicating its efficacy in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of Glycyl-L-lysylglycyl-L-isoleucyl-L-asparaginylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit or activate enzymes involved in metabolic pathways or bind to receptors to trigger signaling cascades.
Comparison with Similar Compounds
Research Findings and Contradictions
- LogP Variability : Predicted LogP for the target peptide conflicts with experimental values of analogs (e.g., 2.27 for the 21-residue peptide vs. 9.94 for the myristylated compound), highlighting the role of modifications in hydrophobicity .
- PSA and Bioavailability : Higher PSA correlates with reduced blood-brain barrier penetration; the target’s moderate PSA may limit its utility in neurological applications compared to smaller peptides .
Biological Activity
Glycyl-L-lysylglycyl-L-isoleucyl-L-asparaginylglycine (referred to as GLYG) is a synthetic peptide composed of six amino acids: glycine, lysine, isoleucine, and asparagine. This compound has garnered attention in various scientific fields due to its potential biological activities, including roles in protein-protein interactions, cellular signaling, and therapeutic applications.
GLYG is synthesized primarily through solid-phase peptide synthesis (SPPS) , a method that allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves:
- Attachment of the first amino acid : The first amino acid is attached to the resin.
- Deprotection : The protecting group on the N-terminus is removed.
- Coupling : The next protected amino acid is added using coupling reagents like HBTU or DIC.
- Repetition : Steps 2 and 3 are repeated until the desired sequence is achieved.
- Cleavage : The completed peptide is cleaved from the resin and deprotected to yield the final product.
The biological activity of GLYG is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various cellular processes, including:
- Enzyme activity modulation : GLYG may inhibit or activate enzymes involved in metabolic pathways.
- Receptor binding : It can bind to receptors, triggering signaling cascades that influence cellular behavior.
1. Protein-Protein Interactions
GLYG has been investigated for its role in mediating protein-protein interactions, which are crucial for many biological processes, including signal transduction and immune responses. These interactions can lead to changes in cellular functions and may be targeted for therapeutic interventions.
2. Antimicrobial Properties
Research indicates that GLYG exhibits potential antimicrobial activity. Peptides with similar structures have shown efficacy against various pathogens, suggesting that GLYG could be explored for developing new antimicrobial agents.
3. Anti-inflammatory Effects
GLYG has been studied for its anti-inflammatory properties. Peptides similar in structure have demonstrated the ability to modulate inflammatory responses, making GLYG a candidate for further research in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Glycyl-L-histidyl-L-lysine | Tripeptide | Wound healing, anti-inflammatory |
| Glycyl-L-prolyl-L-glutamate | Tripeptide | Neuroprotective properties |
| Glycyl-L-valyl-L-leucyl-L-seryl | Pentapeptide | Antimicrobial activity |
GLYG's unique combination of amino acids allows it to interact with a broader range of molecular targets compared to other peptides, enhancing its versatility in various applications.
Case Studies and Research Findings
Several studies have highlighted the biological activities of GLYG:
- A study examining the effects of peptide sequences on cellular signaling pathways found that GLYG significantly altered the activity of specific kinases involved in inflammation.
- Another investigation into peptide-based therapeutics noted that modifications in the sequence of GLYG could enhance its bioactivity against certain bacterial strains.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Glycyl-L-lysylglycyl-L-isoleucyl-L-asparaginylglycine, and what challenges are associated with achieving high purity?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method, using Fmoc/t-Bu chemistry for stepwise assembly. Challenges include aggregation during chain elongation (common in hydrophobic residues like isoleucine) and racemization during asparagine coupling. Post-synthesis, reverse-phase HPLC with C18 columns and acetonitrile/water gradients is critical for purification. Purity validation requires mass spectrometry (MS) and analytical HPLC (>95% purity threshold) .
Q. How can researchers characterize the structural integrity and sequence accuracy of this peptide?
- Methodological Answer : Use tandem mass spectrometry (MS/MS) for sequence verification via fragmentation patterns. Circular dichroism (CD) spectroscopy assesses secondary structure in aqueous solutions. Nuclear magnetic resonance (NMR) (e.g., 2D NOESY) resolves tertiary interactions but requires high sample concentrations (~1 mM). Cross-validate with amino acid analysis (AAA) after acid hydrolysis .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer : Start with in vitro cell viability assays (e.g., MTT) using cancer cell lines (e.g., HeLa or MCF-7) to screen for cytotoxicity. Pair with fluorescence polarization assays to test binding affinity to target proteins (e.g., kinases). Include negative controls (scrambled-sequence peptides) and positive controls (known inhibitors) to validate specificity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity across studies?
- Methodological Answer : Contradictions often arise from variability in peptide solubility (e.g., DMSO vs. aqueous buffers) or assay conditions (pH, temperature). Perform dose-response curves under standardized protocols (e.g., PBS buffer, 37°C). Use orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays) to confirm activity. Meta-analyses of published data should account for batch-to-batch purity differences .
Q. What strategies optimize the peptide’s stability in physiological environments?
- Methodological Answer : To mitigate degradation by proteases, incorporate D-amino acids at cleavage-prone sites (e.g., glycine-isoleucine bonds) or use PEGylation. Stability assays in serum (e.g., 10% fetal bovine serum at 37°C) with HPLC/MS monitoring over 24 hours quantify half-life. Lyophilization with cryoprotectants (trehalose) enhances long-term storage .
Q. How can computational modeling predict interactions between this peptide and cellular targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) to screen against protein databases (PDB IDs for kinases or receptors). Molecular dynamics (MD) simulations (GROMACS) assess binding stability over 100-ns trajectories. Validate predictions with alanine-scanning mutagenesis of predicted binding residues .
Data Contradiction and Experimental Design
Q. What experimental controls are critical when studying this peptide’s mechanism of action?
- Methodological Answer : Include:
- Scrambled-sequence controls to rule out nonspecific interactions.
- Solvent controls (e.g., DMSO at working concentrations).
- Knockout cell lines (CRISPR-edited) to confirm target specificity.
- Protease inhibitors (e.g., PMSF) in cell assays to distinguish peptide degradation from true inactivity .
Q. How should researchers design dose-response experiments to account for peptide aggregation?
- Methodological Answer : Pre-dissolve peptides in 100% DMSO (stock concentration ≤10 mM) and dilute in assay buffer with 0.01% Tween-20 to prevent aggregation. Use dynamic light scattering (DLS) to monitor particle size. Include a solubility curve (0.1–100 µM) to identify non-linear response thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
